molecular formula C25H26N2O5S B2867945 4-(4-methoxybenzenesulfonyl)-8-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903303-74-2

4-(4-methoxybenzenesulfonyl)-8-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2867945
CAS No.: 903303-74-2
M. Wt: 466.55
InChI Key: QAIKOWOBYXTBFV-UHFFFAOYSA-N
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Description

The compound 4-(4-methoxybenzenesulfonyl)-8-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic molecule with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which is often associated with interesting biological activities and chemical properties.

Scientific Research Applications

4-(4-methoxybenzenesulfonyl)-8-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may exhibit interesting biological activities, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in areas such as cancer treatment or antimicrobial activity.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxybenzenesulfonyl)-8-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This step often involves cyclization reactions under specific conditions to form the spirocyclic structure.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxybenzenesulfonyl)-8-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the methanone group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism by which 4-(4-methoxybenzenesulfonyl)-8-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.

    Interaction with Receptors: It could bind to cellular receptors, modulating signal transduction pathways.

    Disruption of Cellular Processes: The compound may interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methoxybenzenesulfonyl)-8-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane: stands out due to its unique combination of functional groups and spirocyclic core, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

[4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-31-22-8-10-23(11-9-22)33(29,30)27-16-17-32-25(27)12-14-26(15-13-25)24(28)21-7-6-19-4-2-3-5-20(19)18-21/h2-11,18H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIKOWOBYXTBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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